2-(Chloromethyl)-5-phenyl-1,3-thiazole
Overview
Description
2-(Chloromethyl)-5-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the second position and a phenyl group at the fifth position. Thiazoles are known for their aromaticity and are commonly found in various biologically active molecules. The presence of both the chloromethyl and phenyl groups in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiazole ring or the substituents.
Coupling Reactions: The phenyl group allows for coupling reactions such as Suzuki or Heck coupling, enabling the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to avoid over-oxidation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions, often in the presence of ligands to enhance the reaction efficiency.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-(azidomethyl)-5-phenyl-1,3-thiazole or 2-(thiocyanatomethyl)-5-phenyl-1,3-thiazole can be obtained.
Oxidation Products: Sulfoxides and sulfones of the thiazole ring.
Coupling Products: Biaryl compounds or more complex heterocycles.
Scientific Research Applications
2-(Chloromethyl)-5-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
2-(Chloromethyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a phenyl group.
2-(Chloromethyl)-5-methyl-1,3-thiazole: Similar structure but with a methyl group at the fifth position.
2-(Bromomethyl)-5-phenyl-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 2-(Chloromethyl)-5-phenyl-1,3-thiazole is unique due to the combination of the chloromethyl and phenyl groups, which provide a balance of reactivity and stability. The chloromethyl group allows for versatile chemical modifications, while the phenyl group enhances the compound’s interaction with biological targets, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJHXSCVDJNWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859470-58-9 | |
Record name | 2-(chloromethyl)-5-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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